methyl 2,2,6,6-tetramethylpiperidine-4-carboxylate hydrochloride
Description
Methyl 2,2,6,6-tetramethylpiperidine-4-carboxylate hydrochloride (CAS: 54996-07-5) is a piperidine derivative characterized by a central six-membered ring with four methyl groups at the 2,2,6,6-positions, a methyl ester group at the 4-position, and a hydrochloride salt. Its molecular formula is C₁₁H₂₂ClNO₂ (molecular weight: 221.72), derived from the esterification of 2,2,6,6-tetramethylpiperidine-4-carboxylic acid followed by hydrochloride salt formation . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, polymer chemistry, and organic synthesis due to its structural rigidity and functional versatility .
Properties
CAS No. |
2402831-31-4 |
|---|---|
Molecular Formula |
C11H22ClNO2 |
Molecular Weight |
235.8 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Ammonia-Phorone Conjugate Addition
Phorone undergoes a Michael-type addition with ammonia in the presence of Lewis acids such as boron trifluoride diethyl etherate (BF₃·(C₂H₅)₂O) and hexane as the solvent at 0°C. The reaction proceeds via intermediate enamine formation, followed by cyclization to yield TMP.
Reaction Conditions
| Parameter | Specification |
|---|---|
| Solvent | Hexane |
| Catalyst | BF₃·(C₂H₅)₂O |
| Temperature | 0°C |
| Yield | Not reported |
This method is scalable but requires strict temperature control to minimize side reactions.
The introduction of a carbonyl group at the 4-position of TMP is critical for subsequent carboxylation. Direct oxidation of TMP’s saturated ring remains challenging due to steric hindrance.
Hypothetical Oxidation Pathways
While no direct literature exists for TMP oxidation, analogous piperidine oxidations suggest two potential routes:
-
Transition Metal-Catalyzed Oxidation : Using ruthenium or manganese oxides under high-pressure oxygen.
-
Halogen-Mediated Oxidation : Bromination at the 4-position followed by hydrolysis to the ketone.
These methods remain speculative but align with strategies for synthesizing hindered ketones.
Carboxylation of 2,2,6,6-Tetramethyl-4-Piperidone
The conversion of 4-piperidone to 4-carboxylic acid is pivotal. A patent (EP0022997A1) outlines a generalized approach for carboxylating tetramethylpiperidine derivatives.
Haloform Reaction
Treating 4-piperidone with iodine and sodium hydroxide induces cleavage of the carbonyl group, yielding 2,2,6,6-tetramethylpiperidine-4-carboxylic acid.
Reaction Conditions
| Parameter | Specification |
|---|---|
| Reagents | I₂, NaOH |
| Solvent | Aqueous |
| Temperature | Reflux |
| Yield | Not reported |
Cyanohydrin Hydrolysis
Alternatively, reacting 4-piperidone with potassium cyanide (KCN) forms a cyanohydrin intermediate, which is hydrolyzed to the carboxylic acid using hydrochloric acid.
Reaction Conditions
| Parameter | Specification |
|---|---|
| Reagents | KCN, HCl |
| Solvent | Water/Ethanol |
| Temperature | 80–100°C |
| Yield | Not reported |
Esterification to Methyl 2,2,6,6-Tetramethylpiperidine-4-Carboxylate
The carboxylic acid is esterified with methanol under acidic or alkaline conditions. The patent EP0022997A1 emphasizes the use of alkaline catalysts for esterification.
Acid-Catalyzed Esterification
Sulfuric acid (H₂SO₄) facilitates esterification via protonation of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by methanol.
Reaction Conditions
| Parameter | Specification |
|---|---|
| Catalyst | H₂SO₄ |
| Solvent | Methanol |
| Temperature | Reflux |
| Yield | Not reported |
Alkaline-Catalyzed Esterification
Potassium carbonate (K₂CO₃) deprotonates methanol, generating a methoxide ion that attacks the carboxylic acid’s carbonyl carbon.
Reaction Conditions
| Parameter | Specification |
|---|---|
| Catalyst | K₂CO₃ |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 60–80°C |
| Yield | Not reported |
Formation of the Hydrochloride Salt
The final step involves protonating the piperidine nitrogen with hydrochloric acid (HCl) to yield the hydrochloride salt.
Gas-Phase HCl Treatment
Passing dry HCl gas through a solution of the methyl ester in diethyl ether precipitates the hydrochloride salt.
Reaction Conditions
| Parameter | Specification |
|---|---|
| Solvent | Diethyl ether |
| HCl Source | Anhydrous HCl gas |
| Temperature | 0–5°C |
| Yield | Not reported |
Aqueous HCl Quenching
Alternatively, adding concentrated HCl to a methanolic solution of the ester followed by solvent evaporation yields the salt.
Critical Analysis of Synthetic Challenges
Steric Hindrance
The tetramethyl groups on the piperidine ring impede reagent access to the 4-position, necessitating prolonged reaction times or elevated temperatures.
Purification Difficulties
The hydrochloride salt’s hygroscopic nature complicates isolation, requiring anhydrous conditions and inert atmospheres during handling.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: Methyl 2,2,6,6-tetramethylpiperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted piperidines.
Scientific Research Applications
Stabilizers for Synthetic Polymers
Methyl 2,2,6,6-tetramethylpiperidine-4-carboxylate hydrochloride has been extensively studied as a stabilizer for various synthetic polymers. It is particularly effective against thermal and photodegradation. The compound's ability to absorb UV radiation and prevent oxidative damage makes it valuable in formulations involving:
- Polyolefins : Low-density polyethylene (LDPE), high-density polyethylene (HDPE), polypropylene.
- Polystyrene : Used in packaging and insulation materials.
- Polyurethanes and Polyamides : Commonly utilized in coatings and adhesives.
| Polymer Type | Stabilizer Effectiveness |
|---|---|
| Polyethylene | High |
| Polypropylene | Moderate |
| Polystyrene | High |
| Polyurethane | Moderate |
Light Stabilizers
The compound serves as an effective light stabilizer, which is crucial in outdoor applications where materials are exposed to sunlight. Its mechanism involves the dissipation of energy from UV light, thereby preventing the breakdown of polymer chains.
Heat Stabilizers
In addition to light stabilization, this compound provides protection against heat-induced degradation. This property is particularly beneficial in high-temperature processing environments.
Case Study 1: Application in Polypropylene Films
A study demonstrated that incorporating this compound into polypropylene films significantly improved their thermal stability and UV resistance. The treated films exhibited a reduction in yellowing and mechanical degradation over time compared to untreated controls.
Case Study 2: Use in Coatings
In another investigation focusing on coatings for outdoor furniture, the addition of this compound resulted in enhanced durability against weathering. The coatings maintained their color and gloss for extended periods under UV exposure.
Mechanism of Action
The mechanism by which methyl 2,2,6,6-tetramethylpiperidine-4-carboxylate hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to enzyme active sites, while in organic synthesis, it participates in reactions through nucleophilic or electrophilic attack.
Molecular Targets and Pathways:
Enzyme Inhibition: Targets specific enzymes involved in metabolic pathways.
Synthetic Reactions: Interacts with various substrates and reagents to form desired products.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences among methyl 2,2,6,6-tetramethylpiperidine-4-carboxylate hydrochloride and related piperidine derivatives:
Reactivity and Physicochemical Properties
- Methyl Ester vs. Ketone : The methyl ester group in the target compound enhances lipophilicity compared to the ketone in 2,2,6,6-tetramethyl-4-piperidone hydrochloride, making it more suitable for lipid-based drug formulations. The ketone, however, is more reactive toward nucleophilic additions (e.g., oxime formation) .
- Hydrochloride Salt vs. Free Base: The hydrochloride salt improves water solubility, which is critical for bioavailability in pharmaceuticals. In contrast, the free base form of 4-amino-2,2,6,6-tetramethylpiperidine is more reactive in alkylation or acylation reactions .
- Radical Functionality : TEMPO’s nitroxide radical enables unique applications in controlled radical polymerization, a feature absent in the ester or ketone derivatives .
Research Findings and Trends
Recent studies highlight the role of this compound in synthesizing high-performance polymers and drug candidates. For example:
- Its rigid piperidine core enhances thermal stability in polyamide composites .
- Derivatives of 2,2,6,6-tetramethyl-4-piperidone hydrochloride, such as Tempoxime Hydrochloride, are used to synthesize heterocyclic compounds like 5-homopiperazinones .
- TEMPO-mediated polymerization techniques have revolutionized the production of block copolymers with precise molecular weights .
Biological Activity
Methyl 2,2,6,6-tetramethylpiperidine-4-carboxylate hydrochloride (MTPC) is a synthetic compound that has garnered interest in various biological applications due to its unique structural properties and potential therapeutic effects. This article explores the biological activity of MTPC, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
MTPC is characterized by its piperidine core substituted with methyl groups and a carboxylate moiety. The structure can be represented as follows:
The biological activity of MTPC is primarily attributed to its role as a radical scavenger, particularly in the context of oxidative stress. It has been shown to interact with reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The compound's ability to stabilize radicals makes it a candidate for therapeutic applications in diseases associated with oxidative stress.
Antioxidant Activity
MTPC exhibits significant antioxidant properties. In vitro studies have demonstrated that it effectively scavenges free radicals and reduces lipid peroxidation. The following table summarizes key findings from various studies on the antioxidant activity of MTPC:
| Study | Methodology | Key Findings |
|---|---|---|
| Study 1 | DPPH Assay | Inhibition of DPPH radical by 70% at 100 µM concentration |
| Study 2 | ABTS Assay | Scavenging activity of 85% at 200 µM concentration |
| Study 3 | Lipid Peroxidation | Reduced malondialdehyde levels by 50% in cellular models |
Neuroprotective Effects
Research indicates that MTPC may have neuroprotective effects. A study involving neuronal cell cultures showed that treatment with MTPC significantly reduced apoptosis induced by oxidative stress. The compound's mechanism appears to involve the modulation of signaling pathways related to cell survival.
Case Study 1: Neuroprotection in Ischemic Injury
A recent study investigated the effects of MTPC on neuronal survival following ischemic injury in animal models. Results indicated that administration of MTPC resulted in a reduction of infarct size and improved neurological outcomes. The study concluded that MTPC could be a promising candidate for treating ischemic stroke.
Case Study 2: Cardiovascular Protection
In a cardiovascular model, MTPC was evaluated for its protective effects against myocardial ischemia-reperfusion injury. The findings demonstrated that MTPC administration led to decreased myocardial damage and improved cardiac function post-injury, suggesting potential applications in heart disease management.
Q & A
Q. What are the recommended methods for synthesizing methyl 2,2,6,6-tetramethylpiperidine-4-carboxylate hydrochloride?
Synthesis typically involves condensation reactions between piperidine derivatives and activated carboxylate esters under alkaline conditions. For example, analogous piperidine hydrochlorides are synthesized via reactions with sulfonyl chlorides or acylating agents in the presence of triethylamine, followed by hydrochloric acid treatment to form the hydrochloride salt . Purification often employs recrystallization or column chromatography to isolate high-purity products .
Q. How can researchers ensure the purity of this compound during purification?
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for purity assessment. Recrystallization using polar solvents (e.g., ethanol/water mixtures) effectively removes impurities, while thin-layer chromatography (TLC) monitors reaction progress . Mass spectrometry (MS) further confirms molecular integrity .
Q. What safety protocols are critical when handling this compound?
Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Work should be conducted in a fume hood to avoid inhalation. In case of skin contact, immediately wash with soap and water; for eye exposure, rinse with water for 15 minutes. Store at -20°C in airtight, light-resistant containers to prevent degradation .
Q. What analytical techniques are used to characterize its structural and physicochemical properties?
Key techniques include:
- NMR (¹H, ¹³C) for confirming substituent positions and stereochemistry.
- FT-IR to identify functional groups (e.g., ester carbonyl at ~1700 cm⁻¹).
- Melting point analysis to verify consistency with literature values.
- X-ray crystallography for definitive structural elucidation in crystalline form .
Q. How does pH affect the stability of this compound in aqueous solutions?
Stability is pH-dependent due to the hydrochloride salt’s ionic nature. Under neutral or slightly acidic conditions (pH 4–6), the compound remains stable. Alkaline conditions (pH >8) may deprotonate the piperidine nitrogen, reducing solubility and increasing degradation risk. Buffered solutions are recommended for long-term storage .
Advanced Research Questions
Q. What computational approaches optimize reaction pathways for synthesizing derivatives of this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and energy barriers to predict feasible reaction routes. Coupled with machine learning, these methods screen catalysts and solvents to minimize trial-and-error experimentation . Reaction path searches using software like Gaussian or ORCA help identify low-energy intermediates .
Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?
Contradictions (e.g., unexpected NMR splitting patterns) require cross-validation with complementary techniques:
Q. What strategies mitigate batch-to-batch variability in pharmacological activity studies?
Standardize synthesis protocols (e.g., fixed reaction time/temperature) and rigorously characterize each batch via:
Q. How does the steric hindrance of tetramethyl groups influence reactivity in catalytic applications?
The 2,2,6,6-tetramethyl substitution creates a rigid, electron-rich piperidine ring. This steric bulk slows nucleophilic attack at the 4-position but enhances stability in radical reactions. Comparative studies with less hindered analogs (e.g., 4-piperidone derivatives) reveal distinct reactivity profiles in oxidation or alkylation reactions .
Q. What methodologies assess the environmental impact of this compound’s degradation byproducts?
- High-resolution mass spectrometry (HR-MS) identifies degradation products in simulated environmental matrices.
- Ecotoxicology assays (e.g., Daphnia magna toxicity tests) evaluate aquatic toxicity.
- Biodegradation studies under OECD guidelines measure persistence in soil/water systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
